![molecular formula C24H24N2O3 B2712804 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941931-97-1](/img/structure/B2712804.png)

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

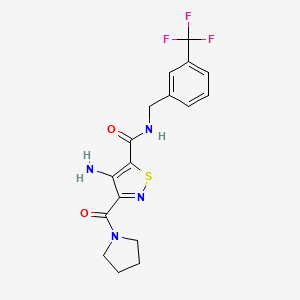

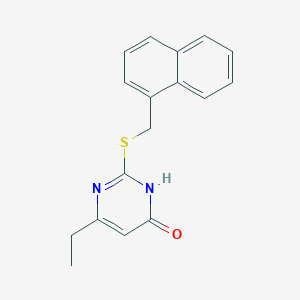

“N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. The name suggests it contains functional groups such as naphthalene, pyrrolidine, and benzo[d][1,3]dioxole .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Cu-catalyzed coupling reactions . Another strategy involves Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation .Molecular Structure Analysis

The molecular structure of this compound likely involves a benzo[d][1,3]dioxole structure feature, as suggested by its name .Chemical Reactions Analysis

Similar compounds have been involved in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .Aplicaciones Científicas De Investigación

Photosensitive Materials

A study by Ebara et al. (2003) developed a novel synthetic method for poly(benzoxazole) precursors using a polycondensation approach. This work highlights the potential of naphthalene derivatives in creating photosensitive materials with specific light exposure sensitivities and contrasts, demonstrating significant advancements in photolithography and material science applications (Ebara, Shibasaki, & Ueda, 2003).

Coordination Polymers and Luminescence

Sun et al. (2012) explored the synthesis and properties of carboxylate-assisted acylamide metal–organic frameworks, presenting structures with unique luminescence and thermal stability properties. This research provides insights into the design of new materials for potential use in sensing, catalysis, and luminescent devices (Sun et al., 2012).

Organic Synthesis and Reactivity

Ragnarsson et al. (2001) focused on the reductive cleavage of aromatic carboxamides, including those derived from naphthalene. Their findings contribute to a deeper understanding of the synthetic pathways and reactivity of naphthalene-based compounds, useful in organic synthesis and chemical transformations (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Photophysical Studies

Abraham et al. (2004) investigated the redox and photophysical properties of water-soluble naphthalene diimide derivatives. Their work expands the knowledge on the electron transfer processes of these compounds, which is crucial for developing advanced materials with specific optical and electronic properties (Abraham, McMasters, Mullan, & Kelly, 2004).

Nanotechnology and Material Science

Aleksandrov and El’chaninov (2017) described the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the chemical versatility of naphthalene derivatives in creating complex molecules with potential applications in nanotechnology and material science (Aleksandrov & El’chaninov, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-24(18-10-11-22-23(14-18)29-16-28-22)25-15-21(26-12-3-4-13-26)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPDTJVYOSQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)